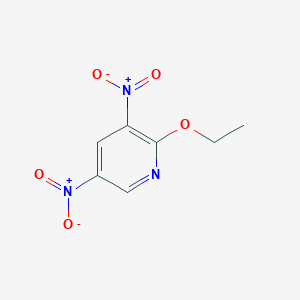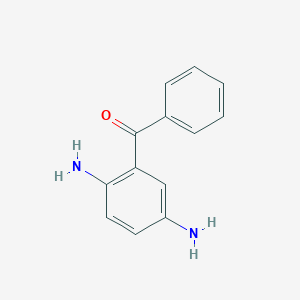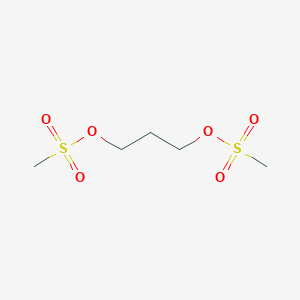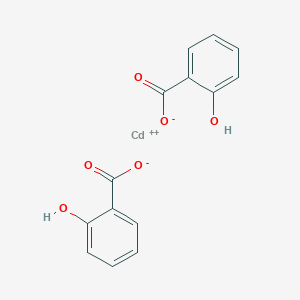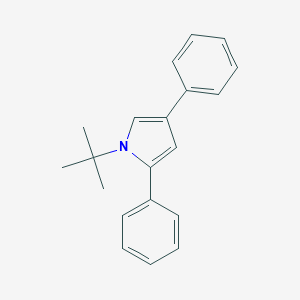
1-tert-Butyl-2,4-diphenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-2,4-diphenyl-1H-pyrrole (TBDP) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a pyrrole derivative that is widely used in various fields, including medicinal chemistry, material science, and organic synthesis. TBDP is a versatile compound that has shown promising results in many applications, making it an attractive area of research.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole is not well understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in many physiological processes.
Biochemische Und Physiologische Effekte
1-tert-Butyl-2,4-diphenyl-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, 1-tert-Butyl-2,4-diphenyl-1H-pyrrole has been shown to have neuroprotective properties, which can help protect the brain from damage caused by various factors.
Vorteile Und Einschränkungen Für Laborexperimente
1-tert-Butyl-2,4-diphenyl-1H-pyrrole has several advantages as a research compound. It is relatively easy to synthesize, and it is stable under a wide range of conditions. It is also a versatile compound that can be used in various applications. However, 1-tert-Butyl-2,4-diphenyl-1H-pyrrole also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not well understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are many future directions for research on 1-tert-Butyl-2,4-diphenyl-1H-pyrrole. One area of interest is the development of new drugs based on the structure of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole. Researchers are also interested in exploring the potential use of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole in the development of new materials with unique properties. In addition, further studies are needed to better understand the mechanism of action of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole and its effects on various physiological processes.
Conclusion
In conclusion, 1-tert-Butyl-2,4-diphenyl-1H-pyrrole is a versatile compound that has shown promising results in many scientific research applications. Its unique properties make it an attractive area of research, and there are many future directions for further study. While there are some limitations to working with 1-tert-Butyl-2,4-diphenyl-1H-pyrrole, its advantages make it a valuable tool for researchers in various fields.
Synthesemethoden
The synthesis of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole is relatively straightforward and involves a one-pot reaction of pyrrole, benzaldehyde, and tert-butylamine. The reaction takes place under mild conditions and yields a high percentage of the desired product. The method is simple, efficient, and cost-effective, making it an ideal choice for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-2,4-diphenyl-1H-pyrrole has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the field of medicinal chemistry, where it has been used as a building block for the synthesis of novel drugs. The compound has also been used in material science, where it has been used to develop new materials with unique properties.
Eigenschaften
CAS-Nummer |
15861-57-1 |
|---|---|
Produktname |
1-tert-Butyl-2,4-diphenyl-1H-pyrrole |
Molekularformel |
C20H21N |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-tert-butyl-2,4-diphenylpyrrole |
InChI |
InChI=1S/C20H21N/c1-20(2,3)21-15-18(16-10-6-4-7-11-16)14-19(21)17-12-8-5-9-13-17/h4-15H,1-3H3 |
InChI-Schlüssel |
ZYGXPZWWBJUOCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
1-tert-Butyl-2,4-diphenyl-1H-pyrrole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



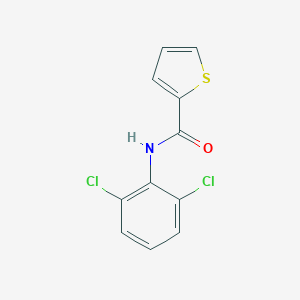
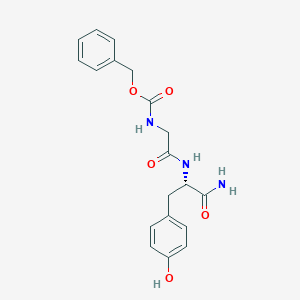
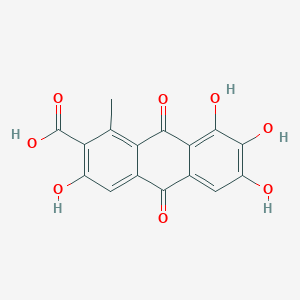
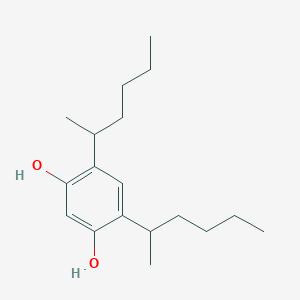
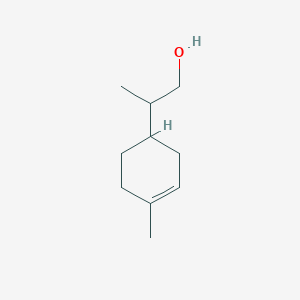
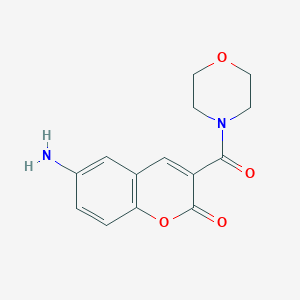
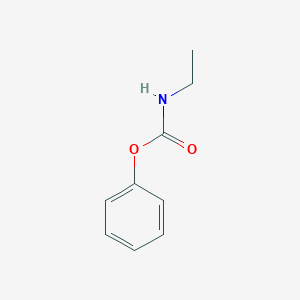
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
